[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol
Description
Properties
IUPAC Name |
[1-(3-phenylpropyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-13-17-18-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,20H,6,9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSELEBVKTYNSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
A mixture of o-phenylenediamine (1.08 g, 10 mmol) and glycolic acid (0.76 g, 10 mmol) in absolute ethanol (20 mL) is refluxed with 4N hydrochloric acid (20 mL) for 6 hours under vigorous stirring. The reaction proceeds through cyclodehydration, where the amine groups of o-phenylenediamine attack the carbonyl carbon of glycolic acid, forming the benzimidazole ring. The hydroxymethyl group remains intact due to the reductive nature of the reaction medium.
Key Parameters
Spectroscopic Validation
- IR (KBr) : Broad O–H stretch at 3280 cm⁻¹, C=N stretch at 1620 cm⁻¹, and aromatic C=C vibrations at 1450–1550 cm⁻¹.
- 1H-NMR (DMSO-d6) : δ 5.21 (s, 2H, CH2OH), 7.22–7.45 (m, 4H, aromatic), 12.1 (br s, 1H, NH).
N-Alkylation: Introduction of the 3-Phenylpropyl Group
N-Alkylation of the benzimidazole core at the N1 position is achieved using 3-phenylpropyl bromide under basic conditions. Potassium hydroxide (KOH) in ethanol facilitates deprotonation of the benzimidazole nitrogen, enhancing nucleophilicity for the SN2 reaction.
Optimization of Alkylation Conditions
A solution of 2-hydroxymethylbenzimidazole (1.48 g, 10 mmol) in anhydrous ethanol (30 mL) is treated with KOH (0.56 g, 10 mmol) and 3-phenylpropyl bromide (1.98 g, 10 mmol). The mixture is refluxed for 12 hours, cooled, and poured into ice-water to precipitate the product.
Critical Factors
Competing Reactions and Mitigation
- Dialkylation : Minimized by using a 1:1 molar ratio of benzimidazole to alkylating agent.
- O-Alkylation : Suppressed due to the higher nucleophilicity of the benzimidazole nitrogen compared to the hydroxymethyl oxygen.
Structural Confirmation and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Alternative Synthetic Pathways
Reductive Amination Approach
A two-step process involving:
- Condensation of o-phenylenediamine with methyl glyoxylate to form 2-methoxycarbonylbenzimidazole.
- Reduction of the ester to hydroxymethyl using LiAlH4, followed by N-alkylation.
Advantages : Higher functional group tolerance for sensitive substituents.
Limitations : Lower overall yield (~50%) due to multiple steps.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the condensation and alkylation steps, reducing reaction time by 60%.
Industrial-Scale Considerations
Catalyst Optimization
Copper-zinc oxide catalysts, as used in methanol synthesis, may enhance selectivity in large-scale benzimidazole alkylation by minimizing side reactions.
Solvent Recycling
Ethanol recovery via distillation reduces costs and environmental impact, with >90% solvent reuse achievable.
Chemical Reactions Analysis
Types of Reactions
[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]carboxylic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Polarity Modifications: The phenoxypropyl substituent in increases polarity compared to the phenylpropyl chain, likely improving aqueous solubility.
- Structural Rigidity: Incorporation of a pyrrolidinone ring at the 2-position () reduces conformational flexibility, which may affect biological activity.
Functional Group Variations at the 2-Position
Table 2: Functional Group Impact on Bioactivity
Key Observations :
- Hydrogen-Bonding Capacity : The -CH2OH group in the target compound supports interactions with polar residues in enzymes or receptors .
- Reactivity Differences : The -CH2NH2 group in enables Schiff base formation or salt bridges, contrasting with the alcohol's hydrogen-bonding role.
- Extended Conjugation : Fused heterocycles (e.g., indole-2-one in ) may enhance π-stacking or redox activity.
Solubility and Crystallographic Behavior
- Target Compound: Predicted to favor polar solvents (e.g., methanol, DMSO) due to the hydroxymethyl group, though the phenylpropyl chain may limit aqueous solubility .
- Crystal Packing: Analogous benzimidazoles (e.g., ) exhibit stabilized crystal structures via O–H⋯N and C–H⋯O hydrogen bonds. Disordered solvent molecules (e.g., methanol in ) complicate crystallization but improve lattice stability.
Biological Activity
The compound [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative that has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and antioxidant properties. This article presents a detailed examination of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzimidazole core, which is known for its diverse biological activities.
Antimicrobial Activity
Research Findings:
A study investigated various benzimidazole derivatives, including this compound, for their antibacterial properties. The results indicated that compounds with the benzimidazole core exhibited significant activity against several bacterial strains. The mechanism of action was hypothesized to involve inhibition of bacterial transpeptidase enzymes, crucial for cell wall synthesis.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| 1H-benzimidazol-2-yl-methanol | S. aureus | 18 |
| 2-methyl-1H-benzimidazole | P. aeruginosa | 12 |
Cytotoxic Activity
Case Studies:
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it was tested against MCF-7 (breast cancer) and AR-230 (prostate cancer) cells, demonstrating a dose-dependent reduction in cell viability.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| AR-230 | 30 |
These findings suggest that the compound may induce apoptosis in cancer cells, although the exact mechanism remains to be elucidated.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound showed significant free radical scavenging activity, indicating its potential use as an antioxidant agent.
Table 3: Antioxidant Activity
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 80 |
Q & A
(Basic) What are the common synthetic routes for [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted benzimidazole precursors and phenylpropyl derivatives. For example:
- Step 1: React 2-acetylbenzimidazole with 3-phenylpropyl aldehyde in ethanol/water under basic conditions (e.g., NaOH) to form the α,β-unsaturated ketone intermediate .
- Step 2: Reduce the ketone group to a methanol moiety using sodium borohydride (NaBH4) or catalytic hydrogenation .
- Optimization:
(Basic) How can structural characterization be performed using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Mass Spectrometry (MS):
- Electrospray ionization (ESI-MS) confirms the molecular ion peak [M+H]+ at m/z 295.3 (calculated for C17H17N2O) .
(Advanced) How do hydrogen bonding patterns influence the crystal packing of benzimidazole derivatives?
Methodological Answer:
Hydrogen bonds stabilize crystal lattices and dictate packing motifs. For this compound analogs:
- Intramolecular Bonds: O–H⋯N bonds (2.2–2.5 Å) form five-membered rings (S(5) motif), locking the methanol group into a planar conformation .
- Intermolecular Bonds:
- O–H⋯O bonds (2.6–2.8 Å) link molecules into chains along the b-axis .
- C–H⋯π interactions (3.2–3.3 Å) between phenylpropyl and benzimidazole groups enhance stacking .
- Graph Set Analysis: Use Etter’s rules to classify motifs (e.g., R22(8) for dimeric interactions) .
Table 1: Hydrogen Bond Geometry in a Related Benzimidazole Methanol Derivative
| Donor–Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |
|---|---|---|---|---|
| O2–H2⋯N1 | 0.82 | 1.89 | 2.632 | 148.5 |
| C16–H16⋯O1 | 0.93 | 2.45 | 3.209 | 139.8 |
(Advanced) How can researchers resolve contradictions in crystallographic data refinement for disordered solvents?
Methodological Answer:
Disordered solvents (e.g., methanol) require specialized refinement protocols:
- Multi-Site Modeling: Assign partial occupancy to solvent positions (e.g., 0.506, 0.373, 0.249 for three methanol sites) .
- Constraints: Use
SUMPcommands to ensure total occupancy ≤1.0 . - Twin Refinement: For twinned crystals (BASF ratio 0.917/0.083), apply the
TWINandBASFcommands in SHELXL . - Validation Tools: Check
Rint(<0.05),R1(<0.05), and residual density (<0.3 eÅ⁻³) using PLATON or CCDC Mercury .
Table 2: Refinement Statistics for a Twinned Crystal
| Parameter | Value |
|---|---|
| R[F² > 2σ(F²)] | 0.050 |
| wR(F²) | 0.122 |
| GoF (S) | 1.09 |
| BASF Ratio | 0.917(1)/0.083(1) |
(Advanced) What methodological considerations are critical in optimizing biological activity assays for benzimidazole derivatives?
Methodological Answer:
- Dose-Response Design: Test concentrations from 10⁻⁶ M to 10⁻³ M in triplicate to establish EC50/IC50 values .
- Solubility: Use DMSO (≤0.1% v/v) or methanol-water mixtures to avoid precipitation .
- Statistical Analysis:
- Case Study: Germination assays on wheat varieties showed 100% germination at 10⁻⁶ M this compound, with stem length increased by 16% compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
